molecular formula C18H18FN3O4 B2839899 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034401-38-0

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2839899
CAS RN: 2034401-38-0
M. Wt: 359.357
InChI Key: ZRFDOAUMTWWBLO-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that includes a fluoropyrimidine moiety, a benzo[d][1,3]dioxole moiety, and a cyclohexyl group . Fluoropyrimidines are a class of compounds that have been extensively studied for their biological activity, particularly in the field of medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves strategies such as Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Fluoropyrimidines, for example, can undergo various reactions including C-N bond forming reactions .

Scientific Research Applications

HIV Integrase Inhibitors

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide may have relevance in the study of HIV integrase inhibitors. HIV integrase is a viral enzyme crucial for the replication of human immunodeficiency virus type-1 (HIV-1), making it a strategic target for antiviral drug development. Research into compounds such as N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, which exhibit potent inhibition of the HIV-integrase-catalyzed strand transfer process, could be analogous to studies involving this compound due to structural similarities in targeting the enzyme. These compounds have shown favorable pharmacokinetic properties and potential as clinically useful antiviral agents (Pace et al., 2007).

Anticancer Research

The synthesis and structural characterization of N-(ferrocenylmethyl)benzene-carboxamide derivatives have been explored for their cytotoxic effects on cancer cell lines, such as MDA-MB-435-S-F breast cancer cells. These studies involve understanding the interaction between synthesized compounds and cancer cells to evaluate their potential as anticancer agents. Similar research involving this compound could provide insights into its efficacy and mechanism of action against various types of cancer (Kelly et al., 2007).

Orexin Receptor Antagonism

Compounds with specific receptor antagonistic properties, such as selective orexin receptor antagonists, have been studied for their effects on behaviors like compulsive food consumption and potentially binge eating disorders in animal models. This line of research might offer a perspective on the utility of this compound in neurological or psychiatric conditions where receptor modulation can lead to therapeutic outcomes (Piccoli et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm .

properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4/c19-12-8-20-18(21-9-12)26-14-4-2-13(3-5-14)22-17(23)11-1-6-15-16(7-11)25-10-24-15/h1,6-9,13-14H,2-5,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFDOAUMTWWBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC3=C(C=C2)OCO3)OC4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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